Methyl 3-acetyl-4-(benzyloxy)benzoate
Overview
Description
Methyl 3-acetyl-4-(benzyloxy)benzoate is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, featuring an acetyl group at the third position and a benzyloxy group at the fourth position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-4-(benzyloxy)benzoate typically involves the esterification of 3-acetyl-4-(benzyloxy)benzoic acid. One common method includes dissolving the acid in methanol and adding hydrochloric acid in ethyl acetate, followed by refluxing for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoates.
Scientific Research Applications
Methyl 3-acetyl-4-(benzyloxy)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-4-(benzyloxy)benzoate is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The benzyloxy and acetyl groups may play a role in binding to molecular targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
- Methyl 4-acetylbenzoate
- Methyl 3-hydroxy-4-(benzyloxy)benzoate
- Methyl 3-methoxy-4-(benzyloxy)benzoate
Comparison: Methyl 3-acetyl-4-(benzyloxy)benzoate is unique due to the presence of both an acetyl and a benzyloxy group on the benzene ring. This combination of functional groups can influence its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of synthetic versatility and biological activity.
Properties
IUPAC Name |
methyl 3-acetyl-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12(18)15-10-14(17(19)20-2)8-9-16(15)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUICRCYABIKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622433 | |
Record name | Methyl 3-acetyl-4-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65843-60-9 | |
Record name | Methyl 3-acetyl-4-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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